molecular formula C9H8F2O2S B1404293 4-Cyclopropanesulfonyl-1,2-difluoro-benzene CAS No. 845617-66-5

4-Cyclopropanesulfonyl-1,2-difluoro-benzene

Cat. No. B1404293
M. Wt: 218.22 g/mol
InChI Key: YXPGLMUHZXKADJ-UHFFFAOYSA-N
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Description

1,2-Difluorobenzene, also known as DFB, is an aromatic compound with the formula C6H4


Scientific Research Applications

Synthesis and Characterization of Fluorinated Compounds

4-Cyclopropanesulfonyl-1,2-difluoro-benzene and related compounds are involved in the synthesis and characterization of various fluorinated compounds. For instance, the preparation of 3,4-fused cyclopropabenzenes and their characterization using NMR data highlights the importance of such compounds in synthetic chemistry (Müller & Rodriguez, 1986).

Development of Ion Exchange Membranes

Research shows the use of fluorinated compounds in developing ion exchange membranes, which are critical in energy applications like fuel cells. For example, the synthesis of fluorinated sulfonated poly(arylene ether) copolymers demonstrates the potential of these compounds in creating high-performance membranes with improved conductivity and stability (Kim, Park, & Lee, 2020).

Advances in Polymer Science

The application of fluorinated cyclopropane derivatives extends to polymer science. Studies have been conducted on the preparation of locally and densely sulfonated poly(ether sulfone)s for fuel cell applications, highlighting the role of such fluorinated structures in enhancing the efficiency of proton conduction in polymers (Matsumoto, Higashihara, & Ueda, 2009).

Organic Synthesis and Catalysis

Fluorinated cyclopropane derivatives are also significant in organic synthesis and catalysis. An example is the silver triflate-catalyzed cyclopropyl carbinol rearrangement for synthesizing oxygen heterocycles, demonstrating the utility of these compounds in complex organic transformations (Chan et al., 2015).

Crystallography and Material Science

The study of crystal structures of compounds containing fluorinated cyclopropane rings, like in the case of 3-(4-Chlorophenyl)-1-cyclopropyl-2-(2-fluorophenyl)-5-phenylpentane-1,5-dione, contributes to a deeper understanding of molecular interactions and material properties (Srinivasan et al., 2013).

Catalysis and Chemical Transformations

These compounds play a role in catalysis and chemical transformations. For instance, their involvement in the cyclization of 1-(2,2-dimethyl-cyclopropyl)methyl ketones to form trisubstituted benzenes underlines their importance in facilitating complex chemical reactions (Pati & Liu, 2012).

properties

IUPAC Name

4-cyclopropylsulfonyl-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2S/c10-8-4-3-7(5-9(8)11)14(12,13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPGLMUHZXKADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropanesulfonyl-1,2-difluoro-benzene

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 11.8 mmol 4-(3-chloro-propane-1-sulfonyl)-1,2-difluoro-benzene in 400 ml THF at −78° C. was added dropwise over 30 min 14.2 mmol of a 0.9 M solution of potassium bis(trimethylsilyl)amide in THF. The reaction mixture was then allowed to warm to RT and stirring continued for a further 30 min at RT. The mixture was then quenched by addition of 1 M aq HCl and extracted three times with ethyl acetate. The combined organic phases were dried with Na2SO4, and concentrated in vacuo. The residue was chromatographed on silica gel (eluant: ethyl acetate/heptane 1:5) to afford the title compound. MS (m/e): 219.2 (M+H+, 100%)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclopropanesulfonyl-1,2-difluoro-benzene
Reactant of Route 2
4-Cyclopropanesulfonyl-1,2-difluoro-benzene
Reactant of Route 3
4-Cyclopropanesulfonyl-1,2-difluoro-benzene
Reactant of Route 4
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4-Cyclopropanesulfonyl-1,2-difluoro-benzene
Reactant of Route 5
4-Cyclopropanesulfonyl-1,2-difluoro-benzene
Reactant of Route 6
4-Cyclopropanesulfonyl-1,2-difluoro-benzene

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